2-Bromo-5-ethyloxazole
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Overview
Description
2-Bromo-5-ethyloxazole is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.013. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Palladium-Catalyzed Arylation : 2-Bromo-5-ethyloxazole is utilized in palladium-catalyzed direct arylations, enabling the synthesis of (hetero)aryloxazoles. This process is significant for the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).
Scaffold for Synthetic Elaboration : It serves as a reactive scaffold in the synthesis of various oxazole derivatives. For example, the 2-bromomethyl analogue of this compound is particularly useful for C-alkylation in the synthesis of Oxaprozin (Patil & Luzzio, 2016).
Fluorescent Probe Development : The compound's derivatives are investigated for potential applications in fluorescent probe sensing of amino compounds, demonstrating suitability for sensing specific substances with different fluorescent colors (Lee et al., 2004).
Potential Biomedical Applications
Antioxidant Agent Synthesis : Derivatives of this compound are synthesized for potential use as potent antioxidant agents. These compounds have shown higher antioxidant activity in certain assays compared to standard compounds like ascorbic acid (Ghanbari Pirbasti et al., 2016).
Microwave-Assisted Synthesis for Biological Activity : The derivatives of this compound synthesized under microwave irradiation are noted for their broad spectrum of biological activities, including antipyretic and antioxidative properties (Khrustalev, 2009).
Covalent Probe and Drug Discovery : this compound derivatives are explored in the development of covalent probes and drugs, specifically targeting protein cysteines. This research expands the spectrum of chemical tools for ligand discovery and demonstrates the utility of these compounds as cysteine-reactive electrophiles (Byun et al., 2023).
Antidepressant Activity Analysis : Some derivatives have shown significant antidepressant effects in preclinical tests, comparable to reference drugs like imipramine, highlighting their potential application in treating depressive disorders (Klen et al., 2016; Klen et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHLRJWKCBSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600133-28-5 |
Source
|
Record name | 2-bromo-5-ethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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